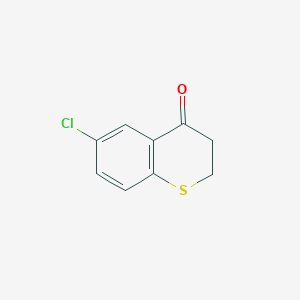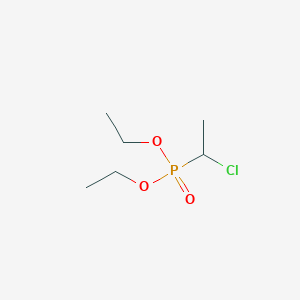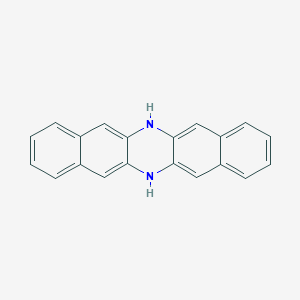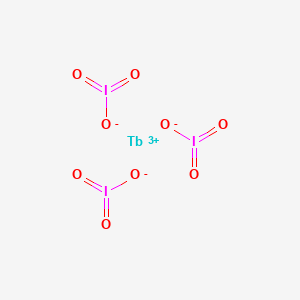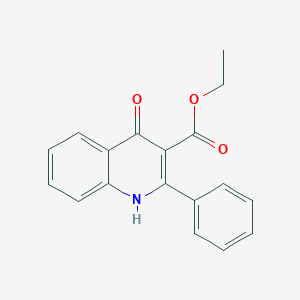
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate is a heterocyclic organic compound with the molecular formula C54H108FeN9 and a molecular weight of 939.34 g/mol . It is known for its unique structure, which includes an iron(III) center coordinated by six cyanide ligands and three tetrabutylammonium cations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate typically involves the reaction of iron(III) chloride with tetrabutylammonium cyanide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{FeCl}_3 + 6 \text{Bu}_4\text{NCN} \rightarrow \text{(Bu}_4\text{N})_3[\text{Fe(CN)}_6] + 3 \text{Bu}_4\text{NCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate undergoes various chemical reactions, including:
Oxidation: The iron(III) center can be oxidized to iron(IV) under specific conditions.
Reduction: The compound can be reduced to iron(II) by using suitable reducing agents.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out in polar solvents.
Major Products Formed
Oxidation: Formation of iron(IV) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of new complexes with substituted ligands.
Applications De Recherche Scientifique
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including magnetic and electronic materials.
Mécanisme D'action
The mechanism of action of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate involves its ability to participate in electron transfer processes. The iron center can undergo redox reactions, facilitating the transfer of electrons between different species. This property is exploited in various catalytic and biological applications . The cyanide ligands also play a crucial role in stabilizing the iron center and modulating its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(tetra-n-butylammonium) hexanitrato-κ2O,O′-lanthanium(III): Similar structure but with lanthanum instead of iron.
Tris(tetra-n-butylammonium) hexakis(nitrato-O,O′)-cerium(III): Contains cerium instead of iron.
Uniqueness
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate is unique due to its iron center and cyanide ligands, which confer distinct redox properties and reactivity compared to similar compounds with different metal centers or ligands . This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
iron(3+);tetrabutylazanium;hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36N.6CN.Fe/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6*1-2;/h3*5-16H2,1-4H3;;;;;;;/q3*+1;6*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFEAGGIFVGDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108FeN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14589-06-1 |
Source


|
| Record name | Tris(tetrabutylammonium) hexakis(cyano-C)ferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014589061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[tetrabutylammonium] hexakis(cyano-C)ferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

